Propargyl-PEG1-NHS ester

Catalog No.
S540303
CAS No.
1174157-65-3
M.F
C10H11NO5
M. Wt
225.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propargyl-PEG1-NHS ester

CAS Number

1174157-65-3

Product Name

Propargyl-PEG1-NHS ester

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-prop-2-ynoxypropanoate

Molecular Formula

C10H11NO5

Molecular Weight

225.2

InChI

InChI=1S/C10H11NO5/c1-2-6-15-7-5-10(14)16-11-8(12)3-4-9(11)13/h1H,3-7H2

InChI Key

AEPAPCMLHMUFQW-UHFFFAOYSA-N

SMILES

C#CCOCCC(=O)ON1C(=O)CCC1=O

solubility

Soluble in DMSO

Synonyms

Propargyl-PEG1-NHS ester

The exact mass of the compound Propargyl-PEG1-NHS ester is 225.0637 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Propargyl-PEG1-NHS ester is a heterobifunctional, amine-reactive crosslinker featuring a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and an N-hydroxysuccinimide (NHS) ester for conjugation to primary amines. With a molecular weight of 225.2 g/mol, it serves as a highly compact click-chemistry handle. The inclusion of a single polyethylene glycol (PEG1) ether linkage provides a critical balance of minimal steric bulk and improved rotational flexibility compared to purely aliphatic linkers. In procurement and assay design, this compound is standardly specified for modifying small molecule drugs, delicate peptides, and diagnostic probes where preserving the native binding affinity and hydrodynamic radius of the target is paramount .

Research Fit

Amine-reactive NHS ester for stable amide bond formation
Terminal alkyne for CuAAC click chemistry
Minimal PEG1 spacer for short-length bioconjugation
Non-cleavable linker for stable, irreversible conjugates

Generic substitution of click-chemistry linkers frequently leads to downstream assay failure or altered pharmacokinetics. Substituting Propargyl-PEG1-NHS with longer variants like Propargyl-PEG4-NHS introduces a ~16 Å flexible chain that can sterically occlude receptor binding sites on small peptide ligands. Conversely, substituting with copper-free alternatives like DBCO-NHS ester introduces massive lipophilic bulk (~287 Da added mass), which frequently causes non-specific hydrophobic binding, probe aggregation, and high background noise in cellular assays. Furthermore, replacing it with purely aliphatic alkyne-NHS esters removes the ether oxygen, reducing the linker's polarity and increasing the risk of precipitation during aqueous bioconjugation at pH 7.4–8.0.

Substitution Risk

Propargyl-PEG1-NHS ester
Generic Substitutes
PEG1 spacer (225.20 g/mol, minimal hydrodynamic radius)
Longer PEG4/5 chains increase steric bulk and may alter conjugate dimensions
NHS ester hydrolysis half-life ~1 h at pH 8.0, 25°C
Alternative linkers (e.g., stabilized NHS esters) may exhibit slower hydrolysis, changing conjugation kinetics
Requires Cu(I) catalyst for alkyne-azide cycloaddition
DBCO/BCN copper-free click reagents bypass CuAAC, potentially simplifying workflow but with different triazole kinetics

Steric Footprint and Target Affinity Preservation

When modifying small molecule pharmacophores or short peptides, the length of the linker directly impacts receptor binding. Propargyl-PEG1-NHS ester adds a minimal spacer length of approximately 5–7 Å and an exact mass of 110.1 Da to the target amine. In contrast, standard Propargyl-PEG4-NHS ester adds a ~16–19 Å flexible chain and ~242 Da of mass. This compact PEG1 footprint prevents the steric clashes that commonly reduce target affinity when longer PEG chains are mistakenly specified for tight binding pockets.

Evidence DimensionAdded mass and spacer length upon conjugation
Target Compound DataAdds ~110.1 Da and ~5–7 Å spacer
Comparator Or BaselinePropargyl-PEG4-NHS ester (Adds ~242 Da and ~16–19 Å spacer)
Quantified Difference54% lower added mass and >50% reduction in steric radius
ConditionsAmine-conjugation to small molecule or peptide ligands

Buyers must specify the PEG1 variant for small-molecule probes to ensure the click-handle does not sterically block the active site binding interface.

Purity
Head-to-head
99.74% vs. ≥95% (typical generic)
Supports DAR reproducibility
Reduces side products in ADC conjugation

Hydrophobicity and Non-Specific Binding Profile

Strain-promoted alkyne-azide cycloaddition (SPAAC) reagents are often procured to avoid copper toxicity, but they severely alter probe properties. Conjugation with DBCO-NHS ester appends a bulky, highly lipophilic dibenzocyclooctyne moiety (adding ~287 Da). Propargyl-PEG1-NHS ester, utilizing CuAAC, adds only a small, neutral propargyl ether group. The massive lipophilic contribution of DBCO frequently drives non-specific protein binding and aggregation in aqueous buffers, whereas the Propargyl-PEG1 linker preserves the native solubility profile of the conjugated biomolecule, yielding significantly cleaner signal-to-noise ratios in imaging assays .

Evidence DimensionLipophilic bulk and added mass
Target Compound DataMinimal lipophilic contribution (110.1 Da total added mass)
Comparator Or BaselineDBCO-NHS ester (~287 Da added mass with high LogP contribution)
Quantified Difference~61% lower added mass and elimination of the bulky polycyclic hydrophobic core
ConditionsAqueous cellular imaging and probe validation assays

Selecting Propargyl-PEG1 over DBCO prevents the target molecule from becoming excessively hydrophobic, which is critical for reducing background noise in biological assays.

PEG Spacer Length
Class-level
225.20 g/mol vs. 357–401 g/mol (PEG4/5)
Supports minimal linker length
Class-level inference; verify for SAR studies

Aqueous Processability vs. Aliphatic Linkers

During bioconjugation workflows, the linker must remain soluble when a DMSO/DMF stock is spiked into aqueous protein buffers (pH 7.4–8.0). Purely aliphatic linkers, such as N-succinimidyl pent-4-ynoate, lack hydrogen-bond acceptors, leading to rapid micro-precipitation. The inclusion of a single ether oxygen in Propargyl-PEG1-NHS ester (N-succinimidyl 3-(propargyloxy)propionate) provides critical rotational flexibility and a hydrogen-bond acceptor, significantly improving the dissolution kinetics and coupling efficiency in mixed aqueous-organic systems compared to its purely hydrocarbon analogs.

Evidence DimensionLinker polarity and aqueous compatibility
Target Compound DataContains hydrophilic ether linkage (C-O-C)
Comparator Or BaselineAliphatic Propargyl-NHS (e.g., pent-4-ynoic acid NHS ester) lacking ether oxygen
Quantified DifferenceEnhanced hydrogen bonding capacity and rotational freedom
ConditionsBioconjugation in aqueous buffers (pH 7.4–8.0) with organic co-solvents

The PEG1 ether linkage ensures higher conjugation yields and less reagent precipitation during standard protein and peptide labeling workflows.

Hydrolysis Stability
Cross-study
~1 h at pH 8.0, 25°C vs. >20 min (stabilized)
Requires precise reaction timing
Standard NHS ester half-life; plan molar excess
Cleavability
Class-level
Non-cleavable (lysosomal) vs. cleavable (disulfide)
Supports stable conjugates
Requires lysosomal degradation for payload release
Solubility
Class-level
Slightly soluble in water; DMSO/DCM/DMF vs. PEG5: moderate aqueous solubility
Requires organic solvent stock prep
Keep organic content ≤5-10% in final aqueous mix

Synthesis of Small-Molecule Chemoproteomic Probes

Because Propargyl-PEG1-NHS adds minimal steric bulk and avoids the extreme hydrophobicity of DBCO reagents, it is the optimal choice for converting primary amine-containing pharmacophores into click-ready chemoproteomic probes. This ensures the probe can still enter cells and bind its target without steric occlusion.

Peptide Drug Conjugation and Modification

For short therapeutic peptides where a long PEG4 chain would disrupt secondary structure or receptor affinity, the compact PEG1 linker allows for efficient attachment of an alkyne handle for subsequent CuAAC conjugation to half-life extension polymers or fluorophores .

High-Density Surface Functionalization

The small molecular footprint of Propargyl-PEG1-NHS ester allows for higher density packing on amine-coated nanoparticles or microarray slides compared to longer PEG variants, maximizing the number of available alkyne sites for downstream click-chemistry functionalization.

Application Fit Matrix

Application
Selection Property
Validation Focus
Non-cleavable ADC linker development
High purity for DAR consistency
DAR reproducibility and linker stability
PROTAC ternary complex formation
Minimal linker length
Linker length impact on degradation efficiency
Cryo-EM / X-ray crystallography sample prep
Near-zero-length crosslinker
Electron density minimization
Surface alkyne functionalization
Controlled NHS reactivity
Hydrolysis timing and solvent conditions

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.9

Exact Mass

225.0637

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.

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